molecular formula C13H11F3N2OS B2746647 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine CAS No. 477856-00-1

4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2746647
CAS No.: 477856-00-1
M. Wt: 300.3
InChI Key: RYCLYJXXNMYJEI-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 4-methylphenoxy group, a methylsulfanyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives in the presence of a base.

    Attachment of the 4-Methylphenoxy Group: This step involves a nucleophilic aromatic substitution reaction where the 4-methylphenoxy group is introduced using a suitable phenol derivative and a halogenated pyrimidine intermediate.

    Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using methylthiolating agents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. Researchers may explore its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties may make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methylsulfanyl group may influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenoxy)-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine: Similar structure but with a different substitution pattern on the pyrimidine ring.

    4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(difluoromethyl)pyrimidine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(chloromethyl)pyrimidine: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and materials science.

Biological Activity

4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C13H11F3N2OS
  • Molecular Weight : 300.3 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a trifluoromethyl group, a methylsulfanyl group, and a 4-methylphenoxy moiety.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of trifluoromethyl pyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound APC35.0
Compound BK5627.5
Compound CHeLa10.0
Compound DA5498.0

These results indicate that the presence of the trifluoromethyl group enhances cytotoxicity against cancer cells compared to standard drugs like doxorubicin .

Antifungal and Insecticidal Activities

Trifluoromethyl pyrimidines have also been evaluated for their antifungal and insecticidal activities. In a study evaluating various derivatives, some compounds exhibited promising antifungal effects at concentrations lower than those of established fungicides:

CompoundFungus TestedMinimum Inhibitory Concentration (MIC)
Compound ECandida albicans500 µg/mL
Compound FAspergillus niger300 µg/mL

Insecticidal assays revealed that certain derivatives were effective against common agricultural pests, suggesting potential applications in pest management .

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Induction of apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Anticancer Activity : A recent investigation into the structure-activity relationships (SAR) of pyrimidine derivatives revealed that the trifluoromethyl substitution significantly contributes to increased potency against prostate cancer cells (PC3). The study utilized molecular docking simulations to confirm the binding affinity of these compounds to target proteins involved in cell cycle regulation .
  • Evaluation of Antifungal Properties : In another study, various derivatives were synthesized and screened for antifungal activity against Candida species. The results indicated that modifications in the pyrimidine structure could enhance antifungal efficacy, providing insights into designing more effective antifungal agents.

Properties

IUPAC Name

4-(4-methylphenoxy)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-8-3-5-9(6-4-8)19-11-7-10(13(14,15)16)17-12(18-11)20-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCLYJXXNMYJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)C(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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